molecular formula C8H18ClNO2 B6589961 methyl 2-amino-3-ethylpentanoate hydrochloride CAS No. 872607-79-9

methyl 2-amino-3-ethylpentanoate hydrochloride

Cat. No.: B6589961
CAS No.: 872607-79-9
M. Wt: 195.7
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-ethylpentanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-ethylpentanoate hydrochloride typically involves the reaction of methyl 3-ethylnorvalinate hydrochloride with various reagents. One common method includes dissolving methyl 3-ethylnorvalinate hydrochloride in a mixture of trifluoroethanol and methanol, followed by the addition of triethylamine and other reactants. The reaction is stirred at room temperature for 18 hours, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-ethylpentanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-amino-3-ethylpentanoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-ethylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-ethylnorvalinate hydrochloride
  • Methyl 2-amino-3-methylpentanoate hydrochloride
  • Methyl 2-amino-3-propylpentanoate hydrochloride

Uniqueness

Methyl 2-amino-3-ethylpentanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its ethyl group at the 3-position provides different steric and electronic effects, influencing its behavior in chemical reactions and interactions with biological targets .

Properties

CAS No.

872607-79-9

Molecular Formula

C8H18ClNO2

Molecular Weight

195.7

Purity

95

Origin of Product

United States

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